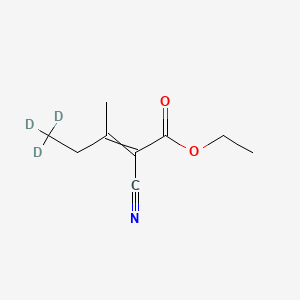

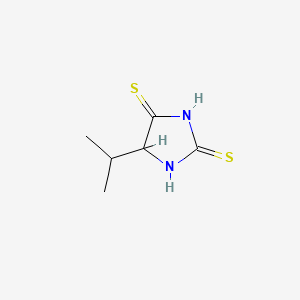

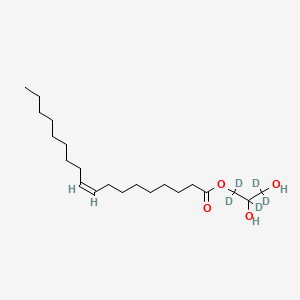

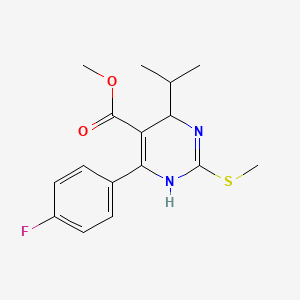

Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Research

This compound has been investigated for its potential as an antiviral agent. The synthesis and characterization of the compound, including its crystal structure and computational investigations, have been conducted . The study aimed to explore the physicochemical properties and pharmaceutical effectiveness through density functional theory (DFT) and molecular docking analysis. The low energy gap indicated by Frontier molecular orbital (FMO) analysis suggests chemical reactivity, and the electrophilicity index points towards probable biological activity, making it a candidate for further antiviral research.

Antioxidant Activity

In the search for new molecules with antioxidant properties, derivatives of this compound have been studied for their ability to scavenge free radicals and reduce oxidative stress . The antioxidant properties are crucial as they can protect the body from chronic diseases and retard the progress of conditions such as atherosclerosis, stroke, and Alzheimer’s disease. The derivatives exhibited noticeable DPPH radical scavenging activity and reducing power capacity, highlighting the compound’s potential in antioxidant applications.

Pharmaceutical Effectiveness

The compound’s potential pharmaceutical effectiveness has been scrutinized via computational and experimental analyses . The molecular electrostatic potential (MEP) analysis suggests that the nitrogen atom sites are electronegative, which could be indicative of the compound’s reactivity in biological systems. This property is essential for designing drugs with targeted actions.

Chemical Reactivity

The chemical reactivity of the compound has been indicated by a low energy gap in FMO analysis . This property is significant for the synthesis of various pharmaceuticals, as a lower energy gap often correlates with higher reactivity, making it easier to undergo chemical transformations.

Biological Activity Prediction

The electrophilicity index (ω) of the compound has been used to predict its biological activity . This index helps in understanding how the compound might interact with biological molecules, which is vital for drug design and development.

Computational and Experimental UV-Spectral Analyses

The compound has undergone computational and experimental UV-spectral analyses to determine the bandgap associated with electronic transitions . This information is useful for understanding the compound’s electronic properties and its potential applications in materials science.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that similar compounds, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, participate in electronically divergent processes with the metal catalyst . This suggests that Methyl 6-(4-Fluorophenyl)-4-isopropyl-2-methylthio-1,4-dihydropyrimidine may also influence various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have a wide range of biological activities .

Result of Action

It is known that similar compounds have a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds are generally environmentally benign , suggesting that this compound may also be stable and effective in various environmental conditions.

Propriétés

IUPAC Name |

methyl 6-(4-fluorophenyl)-2-methylsulfanyl-4-propan-2-yl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9,13H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCGVJOZWRJIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=C(NC(=N1)SC)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744183 | |

| Record name | Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

CAS RN |

885100-76-5 | |

| Record name | Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.